Spectroscopic data of 3-(4-chlorophenyl)-1H-pyrazol-4-amine (¹H NMR, ¹³C NMR, IR, Mass Spec)
Spectroscopic data of 3-(4-chlorophenyl)-1H-pyrazol-4-amine (¹H NMR, ¹³C NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-chlorophenyl)-1H-pyrazol-4-amine
For the modern researcher and drug development professional, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed exploration of the spectroscopic data for 3-(4-chlorophenyl)-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the data but to also provide insights into the causality behind the experimental choices and the logic of spectral interpretation. This document is structured to be a self-validating system, grounding its claims in authoritative sources and established principles of spectroscopic analysis.
Molecular Structure and Context
3-(4-chlorophenyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities.[1] The presence of a 4-chlorophenyl substituent and an amine group on the pyrazole core suggests potential applications in drug discovery, making its unambiguous characterization essential.
General Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be broadly applicable for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for compounds with exchangeable protons like amines and N-H protons of the pyrazole ring.[2]
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR) for optimal resolution.[3] Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
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A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition:
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Record a background spectrum of the empty ATR setup.
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Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
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The typical spectral range is 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common choice for polar molecules like the target compound, as it tends to produce intact molecular ions.
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Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are released into the gas phase.
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Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. For 3-(4-chlorophenyl)-1H-pyrazol-4-amine, the expected proton signals are discussed below, with chemical shifts referenced to Tetramethylsilane (TMS). The data is interpreted based on spectra of closely related compounds, such as 3-Amino-5-(4-chlorophenyl)pyrazole.[2]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrazole N-H | ~12.0 - 13.0 | Broad singlet | 1H | The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and may be broad due to quadrupole broadening and exchange. |
| Aromatic C-H (Chlorophenyl) | ~7.4 - 7.8 | Multiplet (two doublets) | 4H | The protons on the 4-chlorophenyl ring will appear as two distinct doublets due to symmetry. |
| Pyrazole C-H | ~7.9 - 8.2 | Singlet | 1H | The proton on the C5 position of the pyrazole ring is expected to be a singlet. |
| Amine N-H | ~4.0 - 5.0 | Broad singlet | 2H | The chemical shift of the amine protons can vary depending on solvent and concentration, and the signal is often broad due to exchange. |
Interpretation of the ¹H NMR Spectrum
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Aromatic Region: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the chlorine will be at a different chemical shift than the protons meta to the chlorine.
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Pyrazole Ring Protons: The lone proton on the pyrazole ring is expected to appear as a sharp singlet. The N-H proton of the pyrazole is highly deshielded and will likely be a broad signal at a high chemical shift.
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Amine Protons: The two protons of the amine group will likely appear as a broad singlet. The broadness is due to rapid chemical exchange with the solvent and quadrupole effects from the nitrogen atom.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The expected chemical shifts for 3-(4-chlorophenyl)-1H-pyrazol-4-amine are estimated based on data from similar structures like 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.[4]
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Pyrazole C3 | ~145 - 155 | Attached to the chlorophenyl group. |
| Pyrazole C4 | ~120 - 130 | Attached to the amine group. |
| Pyrazole C5 | ~135 - 145 | The CH carbon of the pyrazole ring. |
| Aromatic C (C-Cl) | ~130 - 135 | The carbon atom directly bonded to chlorine. |
| Aromatic C (ipso-C) | ~128 - 132 | The carbon atom of the phenyl ring attached to the pyrazole. |
| Aromatic C-H | ~125 - 130 | The protonated carbons of the chlorophenyl ring. |
Interpretation of the ¹³C NMR Spectrum
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Pyrazole Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The carbon attached to the electronegative nitrogen and the chlorophenyl group (C3) will be downfield. The carbon bearing the amine group (C4) and the remaining pyrazole carbon (C5) will also have characteristic shifts.
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Aromatic Carbons: The 4-chlorophenyl ring will show four distinct signals due to symmetry: the carbon bonded to the pyrazole ring, the two equivalent ortho carbons, the two equivalent meta carbons, and the carbon bonded to the chlorine atom.
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides information about the functional groups present in the molecule by identifying the vibrational frequencies of different bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Often appears as two bands for a primary amine. |
| N-H Stretch (Pyrazole) | 3100 - 3300 | Broad, Medium | The N-H stretch of the pyrazole ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |
| C=N Stretch (Pyrazole) | 1580 - 1650 | Medium to Strong | Stretching vibration of the carbon-nitrogen double bond in the pyrazole ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |
| C-N Stretch | 1250 - 1350 | Medium | Stretching of the carbon-nitrogen single bond. |
| C-Cl Stretch | 700 - 850 | Strong | The carbon-chlorine bond stretch. |
Interpretation of the IR Spectrum
The IR spectrum is expected to be complex, but key features can be identified. The N-H stretching region (above 3000 cm⁻¹) will be particularly informative, with distinct bands for the amine and pyrazole N-H groups. The region between 1400 and 1650 cm⁻¹ will contain absorptions from the C=C and C=N stretching vibrations of the aromatic and pyrazole rings. The strong absorption in the fingerprint region (below 1000 cm⁻¹) due to the C-Cl stretch will also be a key diagnostic feature.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of 3-(4-chlorophenyl)-1H-pyrazol-4-amine is C₉H₈ClN₃, with a monoisotopic mass of approximately 193.04 g/mol .[5]
| Ion | Expected m/z | Notes |
| [M]⁺˙ | 193/195 | The molecular ion peak. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M peak. |
| [M+H]⁺ | 194/196 | The protonated molecular ion, commonly observed in ESI-MS. The isotopic pattern of chlorine will be preserved. |
| [M-NH₂]⁺ | 177/179 | Loss of the amine group. |
| [C₆H₄Cl]⁺ | 111/113 | Fragment corresponding to the chlorophenyl cation. |
Interpretation of the Mass Spectrum
The mass spectrum should prominently feature the molecular ion peak ([M]⁺˙ or [M+H]⁺) with the characteristic 3:1 isotopic pattern for chlorine. Fragmentation of the molecule is likely to involve the loss of the amine group or cleavage of the bond between the pyrazole and the chlorophenyl ring.
Visualization of Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of a small molecule.
Molecular Structure and Key Atoms for NMR
Caption: Structure of 3-(4-chlorophenyl)-1H-pyrazol-4-amine with key atoms.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for 3-(4-chlorophenyl)-1H-pyrazol-4-amine. By leveraging data from closely related compounds and applying fundamental principles of spectroscopic interpretation, we have constructed a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra. The provided protocols and interpretations serve as a valuable resource for researchers working with this and similar heterocyclic compounds, facilitating accurate structural elucidation and purity assessment. The integration of authoritative references ensures the scientific integrity of the presented information, empowering researchers in their drug development endeavors.
References
- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
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SpectraBase. 3-Amino-5-(4-chlorophenyl)pyrazole - Optional[1H NMR] - Spectrum. [Link]
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PubChem. 3-(4-chlorophenyl)-1h-pyrazol-4-amine. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. spectrabase.com [spectrabase.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(4-chlorophenyl)-1h-pyrazol-4-amine (C9H8ClN3) [pubchemlite.lcsb.uni.lu]
